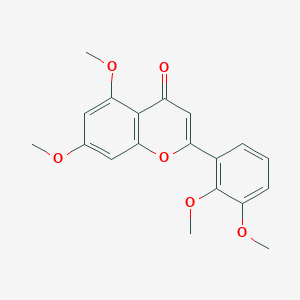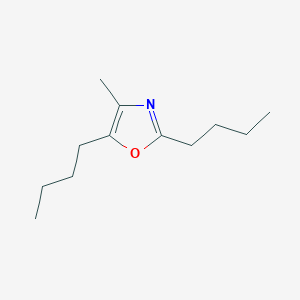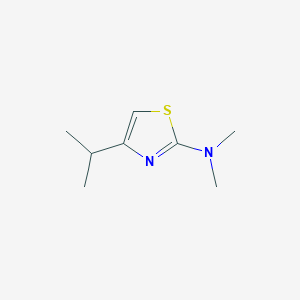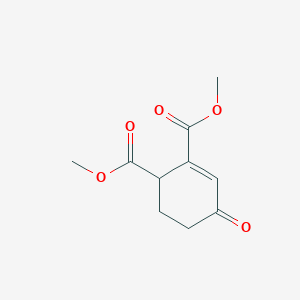
Dimethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate is an organic compound with the molecular formula C10H14O4. It is a derivative of cyclohexene and contains two ester groups and a ketone group. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate can be synthesized through various methods. One common approach involves the Diels-Alder reaction between a diene and a dienophile. For example, the reaction of 2-methoxy-1,3-butadiene with ethyl-2-butynoate can produce a precursor, which is then hydrolyzed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under acidic or basic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted esters or amides.
Aplicaciones Científicas De Investigación
Dimethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions.
Industry: Used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of dimethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate involves its reactivity with various reagents. The ketone and ester groups are key functional sites that participate in chemical reactions. The molecular targets and pathways depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate (Hagemann’s ester)
- Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate
- 4-oxocyclohex-2-ene-1-carboxylate
Uniqueness
Dimethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate is unique due to its combination of ester and ketone functional groups, which provide diverse reactivity. This makes it a versatile compound for various synthetic applications.
Propiedades
Número CAS |
81787-83-9 |
|---|---|
Fórmula molecular |
C10H12O5 |
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
dimethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate |
InChI |
InChI=1S/C10H12O5/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h5,7H,3-4H2,1-2H3 |
Clave InChI |
OXJCATOAQOVQFW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCC(=O)C=C1C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Cyano-5-hydroxy-7-methyl-3-nitro-7H-benzimidazo[1,2-a]quinolin-12-ium](/img/structure/B14406773.png)
![4-[(2,4-Dichlorophenyl)methoxy]-1-ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14406776.png)
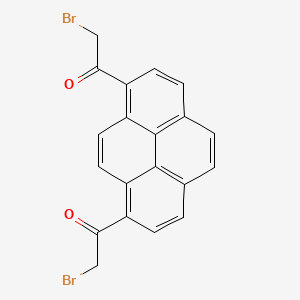
![1-[2,2-Bis(phenylsulfanyl)cyclopropyl]propan-1-one](/img/structure/B14406787.png)
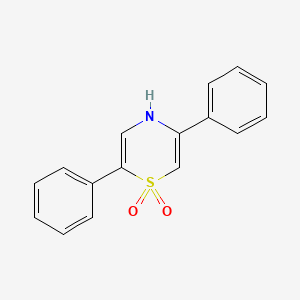
![2-[(2-Methylprop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14406798.png)
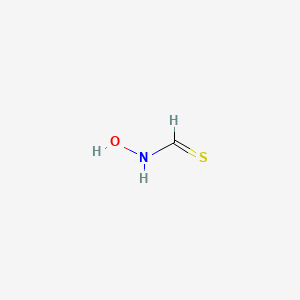
![[Cyclopent-1-ene-1,2-diylbis(oxy)]bis[diethyl(methyl)silane]](/img/structure/B14406807.png)
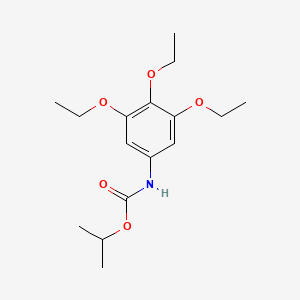
![1-{4-[(2-Hydroxyethyl)sulfanyl]phenyl}propan-2-one](/img/structure/B14406810.png)
